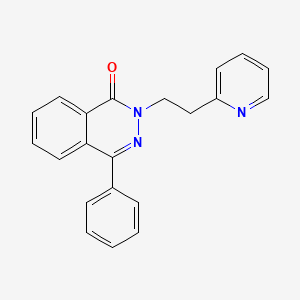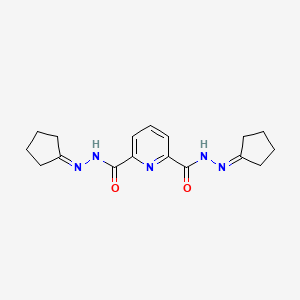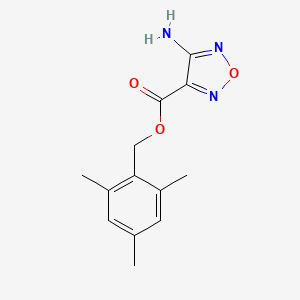![molecular formula C18H26FN3O3S B5579506 N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)
N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide often involves complex processes. For instance, the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides is a result of systematic research into the structure-reactivity relationship, serving as an example of chemoselective N-acylation reagents (Kondo et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds like N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide can be intricate. Investigations into similar molecules, such as the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, reveal complex ionic structures and interactions, indicative of the sophisticated nature of these compounds (Binkowska et al., 2001).
Chemical Reactions and Properties
Research into similar compounds has shown various chemical reactions and properties. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide demonstrates self-association in solution and undergoes protonation only by strong acids (Sterkhova et al., 2014).
Physical Properties Analysis
The physical properties of such compounds are often characterized by their interactions and conformations. For instance, the study of N-(2,3-Dichlorophenyl)methanesulfonamide reveals insights into molecular conformations and hydrogen bonding, which are critical aspects of physical properties (Gowda et al., 2007).
Chemical Properties Analysis
Chemical properties of these compounds can be diverse. The synthesis and evaluation of new sulfonamide derivatives, for instance, provide insights into their antiproliferative properties and interactions with biological receptors (Pawar et al., 2017).
Scientific Research Applications
Synthesis and Reactivity
- Development of Chemoselective N-Acylation Reagents : A study on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored these compounds as N-acylation reagents demonstrating good chemoselectivity, suggesting potential for diverse synthetic applications (Kondo et al., 2000).
Chemical Transformations and Interactions
- Methanesulfenyl Chloride and Sulfur Chloride Reactions : Research on the addition of methanesulfenyl chloride and sulfur chloride to certain piperazinediones showed the production of various derivatives, highlighting the reactivity and potential for generating novel chemical entities (Yoshimura et al., 1974).
Molecular Structure and Properties
- Conformations and Self-association : A study on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide investigated its structure and self-association in solution, providing insights into how similar compounds may interact in various solvents and potentially in biological contexts (Sterkhova et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[(1S,5R)-3-[(4-fluorophenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-oxopropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-26(24,25)20-9-8-18(23)22-12-15-4-7-17(22)13-21(11-15)10-14-2-5-16(19)6-3-14/h2-3,5-6,15,17,20H,4,7-13H2,1H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBLXBLUOAKGV-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)N1CC2CCC1CN(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NCCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide (non-preferred name) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)



![3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

